EMD-66684(钾盐)

描述

EMD-66684, also known as potassium salt, is a compound that is used in scientific research. It is a highly versatile compound that has many applications in a variety of scientific fields. It is a synthetic compound that has a wide range of uses in both in vivo and in vitro studies. It is used in a variety of research studies to study the effects of various compounds on biological systems. It is also used in the synthesis of various compounds, including drugs and other biologically active molecules.

科学研究应用

Cardiovascular Research

EMD 66684: is a synthetic antagonist of the Angiotensin II type 1 receptor (AT1R) . It’s used in cardiovascular research to study the effects of Angiotensin II, which is responsible for vasoconstriction and plays a significant role in hypertension and heart failure. By inhibiting AT1R, EMD 66684 helps researchers understand the pathophysiology of these conditions and explore potential treatments.

Hypertension Models

In models of spontaneously hypertensive rats , EMD 66684 has been shown to attenuate Ang II-induced increases in basal and nerve-stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . This application is crucial for developing new therapeutic strategies for managing hypertension.

Renal Physiology

EMD 66684’s antagonistic effect on AT1R is also valuable in studying renal physiology . Angiotensin II influences renal tubular reabsorption of sodium, leading to water retention. Researchers use EMD 66684 to dissect these processes and investigate kidney diseases .

Signal Transduction Studies

The compound is used to understand signal transduction mechanisms in various cell types. For instance, it’s been employed to study the role of lipid rafts in signal transduction by AGTR1 in neonatal glomerular mesangial cells . This research can provide insights into the development of kidney diseases and potential interventions.

Neuropharmacology

In neuropharmacological research, EMD 66684 helps examine the interactions between neuropeptide Y, catecholamines, and angiotensin at the vascular neuroeffector junction. This is particularly relevant in understanding the regulation of blood pressure and the development of hypertension .

Pharmacokinetics and Drug Development

EMD 66684 serves as a tool in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of AT1R antagonists. These studies are essential for the development of new drugs targeting the renin-angiotensin system .

作用机制

Target of Action

EMD 66684 is a synthetic antagonist of the Angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

EMD 66684 shows potent binding affinities for the AT1 subtype Ang II receptor with an IC50 value of 0.7 nM . It inhibits the activation of AT1R expressed in CHO-K1-mt aequorin-Gα16 cells . By binding to the AT1R, EMD 66684 prevents the receptor from being activated by Angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by EMD 66684 is the renin-angiotensin system (RAS). This system plays a critical role in regulating blood pressure and fluid balance. By blocking the AT1R, EMD 66684 inhibits the effects of Angiotensin II, leading to a decrease in blood pressure .

Result of Action

EMD 66684 completely attenuates Ang II-induced increases in basal and nerve stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . It also results in a long-lasting fall in blood pressure .

Action Environment

The action of EMD 66684 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the individual, such as the presence of hypertension . .

属性

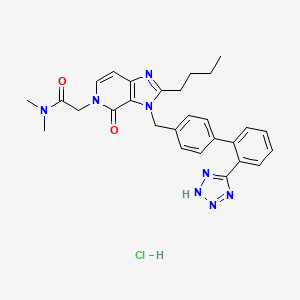

IUPAC Name |

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXGXGDHBXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719334 | |

| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187683-79-0 | |

| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

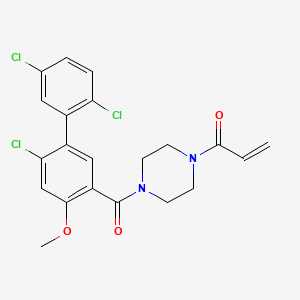

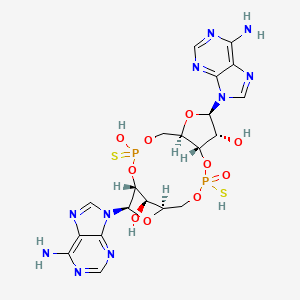

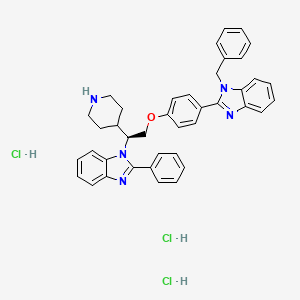

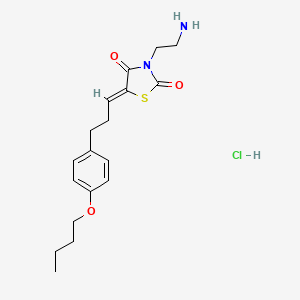

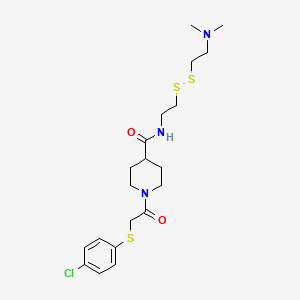

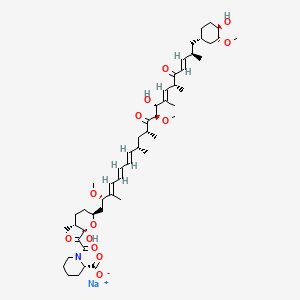

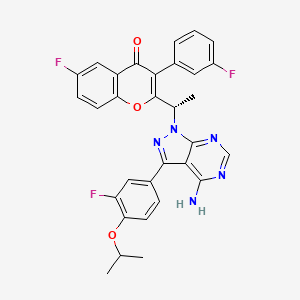

Feasible Synthetic Routes

Q & A

Q1: How does EMD 66684 exert its effects on Angiotensin II signaling?

A1: EMD 66684 acts as a selective antagonist of AGTR1, effectively blocking the binding of Angiotensin II to its receptor. This competitive inhibition disrupts the downstream signaling cascade initiated by Angiotensin II, ultimately preventing the physiological responses associated with AGTR1 activation. [, ]

Q2: What is the significance of lipid rafts in the context of EMD 66684's mechanism of action?

A2: Research suggests that lipid rafts, specialized microdomains within the cell membrane, play a crucial role in the localization and function of AGTR1. Studies using cyclodextrin-mediated cholesterol depletion, which disrupts lipid raft integrity, demonstrated a significant reduction in both cell surface expression of AGTR1 and the subsequent Angiotensin II-induced intracellular calcium elevation. [] This suggests that EMD 66684's efficacy may be linked to its ability to interfere with AGTR1 localization within lipid rafts, thereby hindering its signaling capacity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)